

An In-Depth Technical Guide to the Structure of N-(4-iodophenyl)cyclopropanecarboxamide

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Compound of Interest

Compound Name: *N*-(4-
iodophenyl)cyclopropanecarboxa
mide

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Introduction

N-(4-iodophenyl)cyclopropanecarboxamide is a synthetic organic compound that incorporates three key structural motifs of significant interest in medicinal chemistry: a cyclopropane ring, an amide linker, and an iodinated phenyl group. While not a widely commercialized drug itself, its structure represents a confluence of functionalities that are strategically employed in the design of modern therapeutics. This guide provides a detailed examination of its molecular structure, a validated protocol for its synthesis and characterization, and an expert analysis of the rationale behind its use in drug discovery.

Molecular Structure and Physicochemical Properties

N-(4-iodophenyl)cyclopropanecarboxamide is composed of a cyclopropanecarboxamide moiety where the amide nitrogen is substituted with a 4-iodophenyl ring. The strained three-membered cyclopropane ring imparts a rigid, three-dimensional conformation, a feature increasingly sought after in drug design to enhance binding affinity and specificity. The amide bond provides a stable, planar linker with hydrogen bonding capabilities, crucial for molecular

recognition at biological targets. The 4-iodophenyl group serves as a versatile synthetic handle and a bioisostere for other groups.

Key Structural Features:

- Cyclopropyl Group: A rigid, saturated three-membered ring.
- Amide Linkage (-C(=O)NH-): A planar, polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
- 4-Iodophenyl Group: A phenyl ring substituted with an iodine atom at the para position.

The connectivity of these groups is definitively described by its SMILES (Simplified Molecular Input Line Entry System) notation: C1CC1C(=O)NC2=CC=C(C=C2)I and its InChI (International Chemical Identifier) key: OWRJMRAKRDWZHS-UHFFFAOYSA-N.[\[1\]](#)

Physicochemical Data Summary

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ INO	[1]
Molecular Weight	287.10 g/mol	[1]
CAS Number	23779-17-1	
Monoisotopic Mass	286.9807 Da	[1]
Predicted XlogP	3.2	[1]
Appearance	Expected to be a solid at room temperature	General knowledge

Synthesis and Characterization

The synthesis of **N-(4-iodophenyl)cyclopropanecarboxamide** is most reliably achieved through the coupling of cyclopropanecarboxylic acid (or its activated form) with 4-iodoaniline. This is a standard and robust method for amide bond formation. The following protocol is a self-validating system, incorporating purification and comprehensive characterization to ensure the identity and purity of the final product.

Experimental Protocol: Amide Coupling

This protocol describes the synthesis via the activation of the carboxylic acid with a coupling agent, a common and efficient method in medicinal chemistry.[\[2\]](#)[\[3\]](#)

Materials:

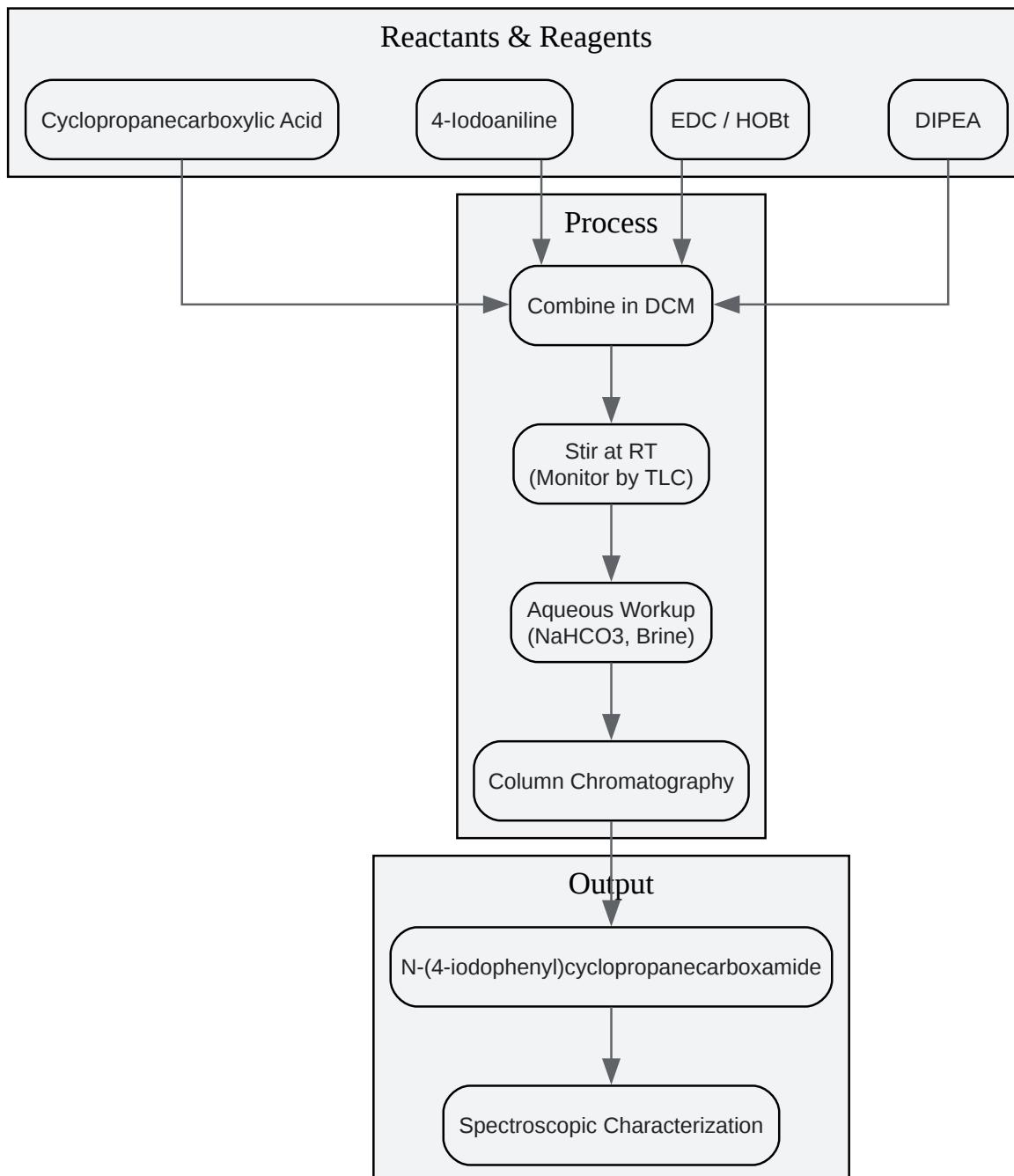
- Cyclopropanecarboxylic acid
- 4-Iodoaniline
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and Hexanes for elution

Step-by-Step Methodology:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxylic acid (1.0 eq), 4-iodoaniline (1.0 eq), EDC (1.2 eq), and HOBr (1.2 eq).
- Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).
- Base Addition: Add DIPEA (2.0 eq) to the mixture. The causality here is that DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.

- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Workup:
 - Dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOEt), and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **N-(4-iodophenyl)cyclopropanecarboxamide**.

Diagram: Synthetic Workflow

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Caption: Workflow for the synthesis of **N-(4-iodophenyl)cyclopropanecarboxamide**.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. Below are the expected data based on the analysis of its structural components.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

- Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the iodophenyl ring will appear as an AA'BB' system due to symmetry. The protons ortho to the iodine will be shifted downfield compared to those ortho to the amide nitrogen.
- Amide Proton (N-H): A broad singlet, typically in the range of δ 7.5-9.0 ppm. Its chemical shift can be concentration and solvent-dependent.
- Cyclopropyl Protons: Complex multiplets in the upfield region. The methine proton (CH) attached to the carbonyl group will be the most downfield of the cyclopropyl protons (likely δ 1.5-2.0 ppm). The four methylene protons (-CH₂-) will appear as two sets of multiplets further upfield (likely δ 0.8-1.2 ppm).[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

- Carbonyl Carbon (C=O): A singlet in the downfield region, typically δ 170-175 ppm.
- Aromatic Carbons: Four signals for the phenyl ring. The carbon bearing the iodine (C-I) will be significantly shifted upfield (around δ 85-95 ppm) due to the heavy atom effect. The carbon attached to the nitrogen (C-N) will be around δ 138-142 ppm. The other two carbons will appear in the typical aromatic region of δ 120-135 ppm.[5]
- Cyclopropyl Carbons: The methine carbon will be in the range of δ 15-20 ppm, and the two equivalent methylene carbons will be further upfield, typically δ 5-10 ppm.[5]

FTIR (Fourier-Transform Infrared) Spectroscopy:

- N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
- Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
- Aliphatic C-H Stretch (Cyclopropyl): Peaks just below 3000 cm⁻¹.

- Amide I Band (C=O Stretch): A strong, sharp absorption around $1650\text{-}1680\text{ cm}^{-1}$. This is a highly characteristic peak.
- Amide II Band (N-H Bend): A strong absorption around $1520\text{-}1560\text{ cm}^{-1}$.
- C-I Stretch: A weak absorption in the far-infrared region, typically around $500\text{-}600\text{ cm}^{-1}$.

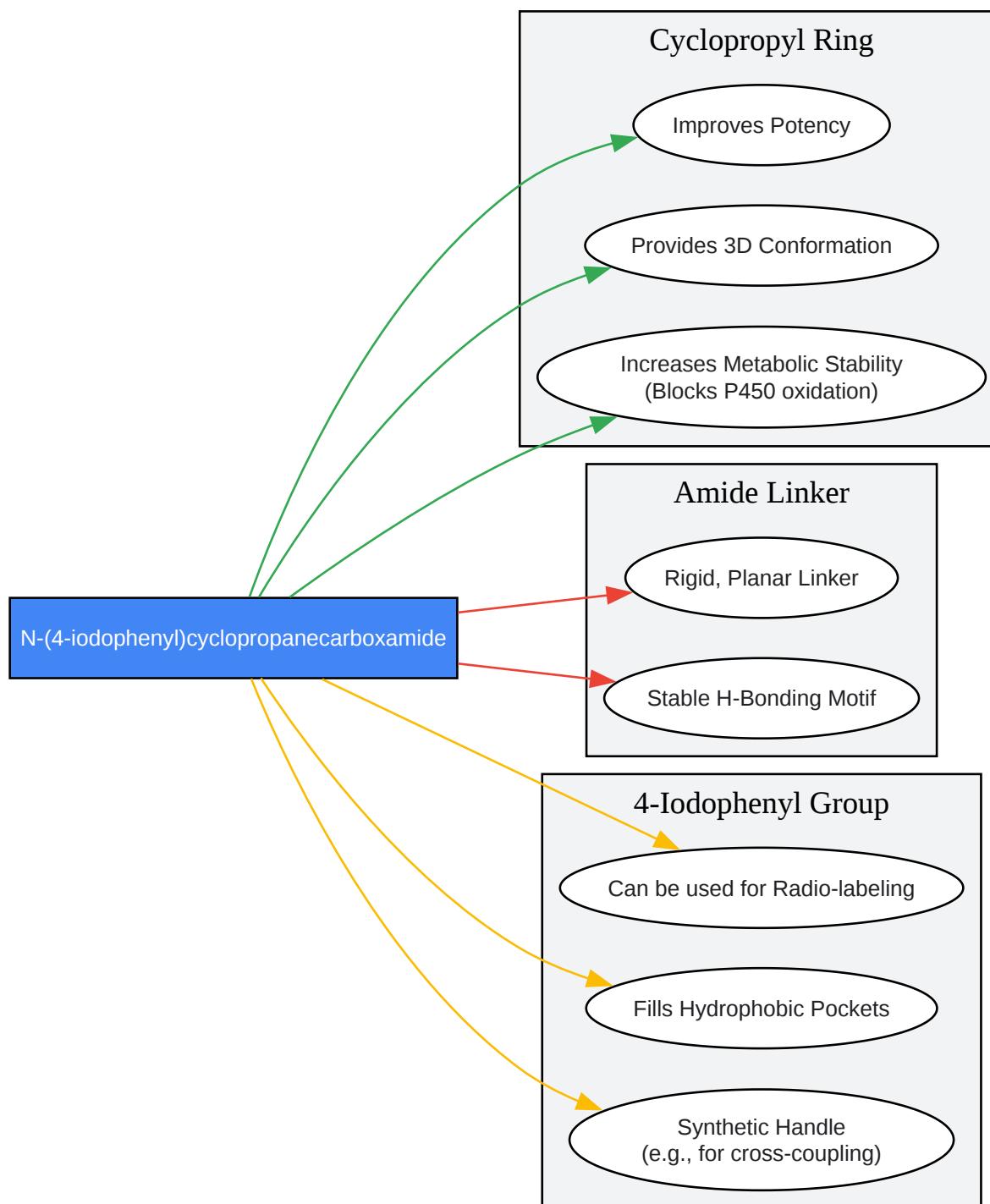
Mass Spectrometry (MS):

- Molecular Ion Peak $[M]^+$ or $[M+H]^+$: In an electrospray ionization (ESI) mass spectrum, the protonated molecule $[M+H]^+$ would be expected at m/z 288.^[1] The presence of iodine would give a characteristic isotopic pattern, although the $M+1$ peak from ^{13}C is more significant than the natural abundance of other iodine isotopes. High-resolution mass spectrometry (HRMS) should confirm the elemental composition $\text{C}_{10}\text{H}_{10}\text{INO}$.
- Fragmentation Pattern: Common fragmentation pathways would involve cleavage of the amide bond, leading to fragments corresponding to the cyclopropylcarbonyl cation and the 4-iodoaniline radical cation or related fragments.

Rationale in Drug Discovery and Development

The structural motifs within **N-(4-iodophenyl)cyclopropanecarboxamide** are strategically employed in medicinal chemistry for their favorable influence on pharmacokinetic and pharmacodynamic properties.

Diagram: Structural Contributions to Drug Properties

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Caption: Key structural motifs and their roles in medicinal chemistry.

Expertise & Experience: Causality Behind Structural Choices

- The Cyclopropane Ring: The inclusion of a cyclopropane ring is a well-established strategy to enhance metabolic stability. The high s-character of the C-H bonds in the cyclopropane ring makes them less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. This rigidity also locks the conformation of the molecule, which can lead to higher binding affinity for a specific target by reducing the entropic penalty of binding.
- The 4-Iodophenyl Group: The iodine atom is a large, lipophilic halogen that can effectively fill hydrophobic pockets in a protein's active site, potentially increasing binding affinity. Furthermore, the carbon-iodine bond is a versatile functional group for further chemical modification. It readily participates in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid synthesis of diverse compound libraries to explore structure-activity relationships (SAR). This makes the parent compound an excellent scaffold or intermediate in drug discovery campaigns.[\[2\]](#)
- The Amide Bond: The amide bond is a cornerstone of peptide and protein structure and is frequently used in drug design to mimic peptide interactions. Its ability to form strong hydrogen bonds and its relative metabolic stability make it an ideal linker to connect different pharmacophoric elements.

Conclusion

N-(4-iodophenyl)cyclopropanecarboxamide, while a simple molecule, is a powerful exemplar of modern drug design principles. Its structure is a deliberate combination of motifs that confer metabolic stability, conformational rigidity, and synthetic versatility. For researchers in drug development, this compound serves not only as a potential building block but also as a case study in how fundamental principles of physical organic chemistry are applied to create molecules with desirable pharmacological properties. The synthetic and analytical protocols detailed herein provide a robust framework for the preparation and validation of this and structurally related compounds, ensuring the high standards of scientific integrity required in pharmaceutical research.

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